4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid
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Overview
Description
4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid is a labeled compound used primarily in research settings. It is a derivative of tranexamic acid, which is known for its antifibrinolytic properties. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various analytical and research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid typically involves the protection of the amino group of tranexamic acid with a tert-butoxycarbonyl (Boc) group. The labeled isotopes are introduced during the synthesis process. The reaction conditions often require the use of organic solvents and catalysts to facilitate the protection and labeling steps .
Industrial Production Methods
While specific industrial production methods for this labeled compound are not widely documented, the general approach involves large-scale synthesis using automated systems to ensure high purity and yield. The process is optimized to minimize the use of hazardous reagents and to ensure the stability of the labeled isotopes .
Chemical Reactions Analysis
Types of Reactions
4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for isotope labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The labeled isotopes allow researchers to track the compound’s distribution and metabolism in vivo. The compound’s antifibrinolytic properties are attributed to its ability to inhibit the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots .
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: The parent compound, known for its antifibrinolytic properties.
Boc-Tranexamic Acid: A protected form of tranexamic acid used in synthetic chemistry.
Labeled Tranexamic Acid Derivatives: Other isotopically labeled derivatives used for similar research purposes
Uniqueness
4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid is unique due to its specific isotopic labeling, which makes it particularly valuable for detailed analytical studies. The combination of carbon-13 and nitrogen-15 labels allows for precise tracking and analysis in various research applications .
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](113C)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/i8+1,11+1,14+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKNJGFCSHZID-FXNVFEFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][13CH2]C1CCC(CC1)[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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